molecular formula C24H21ClN2O2 B3036080 2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-(dimethylaminomethylidene)acetamide CAS No. 338965-39-2

2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-(dimethylaminomethylidene)acetamide

Cat. No. B3036080
CAS RN: 338965-39-2
M. Wt: 404.9 g/mol
InChI Key: VIEXPEQJLZCPJZ-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenyl)-2-(4-chlorophenyl)-N-(dimethylaminomethylidene)acetamide, also known as 4-benzoyl-4-chloro-N-dimethylaminomethylidene-phenylacetamide, is an organic compound that is used in various scientific and industrial applications. It has been studied extensively due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Structure-Activity Relationship : The synthesis of 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides, which are structurally related to 2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-(dimethylaminomethylidene)acetamide, has been reported. These compounds were studied for their pharmacological properties, particularly in comparison to 1,4-benzodiazepines (Fryer, Leimgruber, & Trybulski, 1982).
  • Spectroscopic and Quantum Mechanical Studies : The molecules structurally similar to 2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-(dimethylaminomethylidene)acetamide have been synthesized and studied for their vibrational spectra, electronic properties, and photochemical modeling. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs) and exhibited significant non-linear optical activity (Mary et al., 2020).

Potential Applications in Medicine and Biology

  • PET Ligand for Neurokinin Receptors : A derivative of 2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-(dimethylaminomethylidene)acetamide was evaluated as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This research highlights the potential of such compounds in neuroimaging and brain research (Mey et al., 2005).

Agricultural and Environmental Applications

  • Potential Pesticides : N-derivatives of related compounds have been characterized by X-ray powder diffraction, indicating their potential use as pesticides. These findings suggest possible applications in agriculture and pest control (Olszewska, Tarasiuk, & Pikus, 2011).
  • Inhibition of Fatty Acid Synthesis in Algae : Certain chloroacetamides, including those related to 2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-(dimethylaminomethylidene)acetamide, have been studied for their ability to inhibit fatty acid synthesis in green algae. This research has implications for understanding herbicide action and potentially for algae control (Weisshaar & Böger, 1989).

Material Science and Engineering Applications

  • Corrosion Inhibition in Carbon Steel : Benzimidazole derivatives structurally similar to the compound have been synthesized and studied for their inhibitory properties against corrosion in carbon steel. This indicates potential applications in materials science and engineering (Rouifi et al., 2020).

properties

IUPAC Name

2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-(dimethylaminomethylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2/c1-27(2)16-26-24(29)22(18-12-14-21(25)15-13-18)17-8-10-20(11-9-17)23(28)19-6-4-3-5-7-19/h3-16,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEXPEQJLZCPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzoylphenyl)-2-(4-chlorophenyl)-N-(dimethylaminomethylidene)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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